3-Bromo-6-chloro-8-nitroquinoline
Overview
Description
3-Bromo-6-chloro-8-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄BrClN₂O₂. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound.
Mechanism of Action
Target of Action
Quinoline derivatives, to which 3-bromo-6-chloro-8-nitroquinoline belongs, are known to have a wide range of biological targets due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They can form salts with acids, exhibiting similar reactions to pyridine and benzene .
Biochemical Pathways
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Pharmacokinetics
The compound’s molecular weight is 28750 , which may influence its bioavailability.
Result of Action
Quinoline derivatives are known to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Action Environment
It is recommended that the compound be stored sealed in dry conditions at 2-8°c .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-chloro-8-nitroquinoline plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of stable complexes, leading to altered enzyme activity and metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular redox states and metabolic fluxes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, resulting in either inhibition or activation of their functions. For instance, it can inhibit the activity of certain kinases by competing with ATP for binding sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and increased oxidative stress.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with critical metabolic enzymes and pathways. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the overall activity and toxicity of this compound, as well as its impact on cellular function and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, binding proteins such as albumin can facilitate the distribution of this compound within the bloodstream, influencing its bioavailability and localization in target tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression and cellular responses. In mitochondria, it can affect oxidative phosphorylation and energy metabolism, leading to changes in cellular energy states and metabolic fluxes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-8-nitroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method involves the bromination of 6-chloro-8-nitroquinoline using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-8-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing condition.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Quinoline Derivatives: Nucleophilic substitution reactions yield various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-6-chloro-8-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is investigated for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-8-chloro-6-nitroquinoline: Similar in structure but with different substitution patterns.
7-Bromo-4-chloro-3-nitroquinoline: Another quinoline derivative with bromine and chlorine substitutions at different positions.
6-Bromo-4-chloro-7-fluoro-3-nitroquinoline: A fluorinated quinoline derivative with similar properties.
Uniqueness
3-Bromo-6-chloro-8-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-6-chloro-8-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-6-1-5-2-7(11)3-8(13(14)15)9(5)12-4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVFYLACFRNJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327638 | |
Record name | 3-bromo-6-chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183543-61-5 | |
Record name | 3-bromo-6-chloro-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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